molecular formula C23H32N2O3S B020016 Zanoterone CAS No. 107000-34-0

Zanoterone

Cat. No.: B020016
CAS No.: 107000-34-0
M. Wt: 416.6 g/mol
InChI Key: MHDDZDPNIDVLNK-ZGIWMXSJSA-N
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Preparation Methods

Zanoterone is derived from 5α-dihydroethisterone (5α-dihydro-17α-ethynyltestosterone). . Specific reaction conditions and industrial production methods are not widely documented, but the synthesis typically involves standard organic chemistry techniques such as alkylation, sulfonation, and cyclization reactions.

Chemical Reactions Analysis

Zanoterone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Zanoterone has been primarily studied for its potential in treating benign prostatic hyperplasia. It acts as an antagonist of the androgen receptor, which makes it useful in research related to androgen-dependent conditions . Additionally, its ability to increase testosterone and estradiol levels in men has implications for studies in endocrinology and reproductive health . Despite its limited clinical use, this compound serves as a valuable tool in understanding androgen receptor interactions and the development of antiandrogen therapies.

Properties

CAS No.

107000-34-0

Molecular Formula

C23H32N2O3S

Molecular Weight

416.6 g/mol

IUPAC Name

(1S,2S,10S,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-6-methylsulfonyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol

InChI

InChI=1S/C23H32N2O3S/c1-5-23(26)11-9-19-17-7-6-16-12-20-15(14-25(24-20)29(4,27)28)13-21(16,2)18(17)8-10-22(19,23)3/h1,14,16-19,26H,6-13H2,2-4H3/t16-,17+,18-,19-,21-,22-,23-/m0/s1

InChI Key

MHDDZDPNIDVLNK-ZGIWMXSJSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN(N=C5C4)S(=O)(=O)C)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(CC5=CN(N=C5C4)S(=O)(=O)C)C

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN(N=C5C4)S(=O)(=O)C)C

Key on ui other cas no.

107000-34-0

Synonyms

1'-(methylsulfonyl)-1'-H-pregn-20-yno-(3,2-c)pyrazole-17-ol
Win 49596
Win-49596
zanoterone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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